6-oxooxane-2-carboxylic acid
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Overview
Description
6-oxooxane-2-carboxylic acid is a carboxylic acid derivative with the CAS Number: 4437-40-5 . It has a molecular weight of 144.13 . The IUPAC name for this compound is 6-oxotetrahydro-2H-pyran-2-carboxylic acid .
Synthesis Analysis
The synthesis of carboxylic acid derivatives like 6-oxooxane-2-carboxylic acid often involves reactions such as nucleophilic attack and intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The InChI code for 6-oxooxane-2-carboxylic acid is 1S/C6H8O4/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Carboxylic acids, like 6-oxooxane-2-carboxylic acid, can undergo a variety of chemical reactions. They can be converted to acid chlorides by reaction with thionyl chloride (SOCl2) . They can also undergo decarboxylative transformations, where the COOH group of carboxylic acids is catalytically replaced without trace by extrusion of CO2 .Physical And Chemical Properties Analysis
Carboxylic acids have high boiling points due to strong hydrogen bonding between molecules . They are also safe to store and handle, and are broadly accessible with great structural diversity . The specific physical and chemical properties of 6-oxooxane-2-carboxylic acid include a melting point of 76-78 degrees Celsius .Mechanism of Action
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions of research in this area could involve further exploration of these catalytic processes .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxooxane-2-carboxylic acid involves the oxidation of 2-hydroxy-6-oxoheptanoic acid.", "Starting Materials": [ "2-hydroxy-6-oxoheptanoic acid", "Sodium hypochlorite", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-hydroxy-6-oxoheptanoic acid in water", "Add sodium hydroxide to adjust the pH to 9-10", "Add sodium hypochlorite slowly while stirring the mixture", "Maintain the pH at 9-10 by adding sodium hydroxide as needed", "Stir the mixture for 2-3 hours at room temperature", "Acidify the mixture with hydrochloric acid to pH 2-3", "Extract the mixture with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the crude product by recrystallization from ethanol" ] } | |
CAS RN |
4437-40-5 |
Product Name |
6-oxooxane-2-carboxylic acid |
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.1 |
Purity |
95 |
Origin of Product |
United States |
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